N-ethyl-3-methoxy-N-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-3-methoxy-N-(trifluoromethyl)aniline is an organic compound characterized by the presence of an ethyl group, a methoxy group, and a trifluoromethyl group attached to an aniline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of N-ethyl aniline with trifluoroacetic anhydride, which introduces the trifluoromethyl group through acylation . The reaction conditions often involve the use of dry solvents and anhydrous conditions to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis approach, where the trifluoromethyl group is introduced using reagents such as sodium trifluoromethanesulfinate (CF3SO2Na) in the presence of a catalyst like silver fluoride (AgF) and triphenylphosphine (PPh3) in acetonitrile . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-ethyl-3-methoxy-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or chlorinating agents can be used for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring .
Scientific Research Applications
N-ethyl-3-methoxy-N-(trifluoromethyl)aniline has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-ethyl-3-methoxy-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
N-methyl-3-(trifluoromethyl)aniline: Similar structure but with a methyl group instead of an ethyl group.
2-methoxy-5-(trifluoromethyl)aniline: Differently substituted aniline with methoxy and trifluoromethyl groups at different positions.
Uniqueness: N-ethyl-3-methoxy-N-(trifluoromethyl)aniline is unique due to the specific combination of its substituents, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group significantly enhances its stability and lipophilicity, making it valuable in various applications .
Properties
Molecular Formula |
C10H12F3NO |
---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
N-ethyl-3-methoxy-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H12F3NO/c1-3-14(10(11,12)13)8-5-4-6-9(7-8)15-2/h4-7H,3H2,1-2H3 |
InChI Key |
INRMNMRWSQQTLM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC(=CC=C1)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.